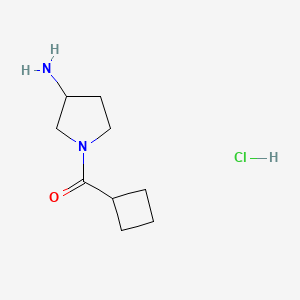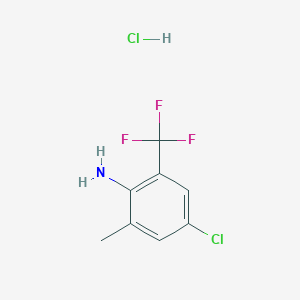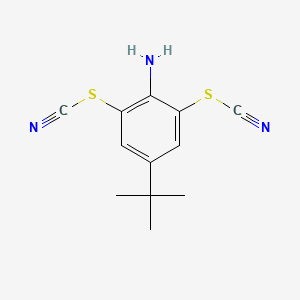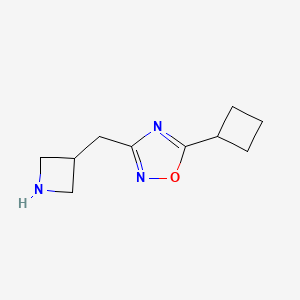
3-(アゼチジン-3-イルメチル)-5-シクロブチル-1,2,4-オキサジアゾール
説明
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学: 酵素阻害研究
生化学において、アゼチジン含有化合物は酵素阻害の研究に使用されてきました 。問題の化合物のユニークな構造は、特定の酵素と相互作用し、代謝経路を調節できる新規阻害剤の発見や、創薬のためのリード化合物となりうる可能性があります。
薬理学: 生物活性プロファイリング
アゼチジン環は、多様な生物活性を示すさまざまな天然および合成製品で使用されるファルマコフォアサブユニットです 。「3-(アゼチジン-3-イルメチル)-5-シクロブチル-1,2,4-オキサジアゾール」の生物活性に関する研究は、新しい薬理学的特性を明らかにし、特定の治療効果を持つ薬物の開発に貢献する可能性があります。
有機合成: ヘテロ環式化合物の合成
アゼチジンは、ヘテロ環式化合物を構築するための有機合成において価値があります 。この化合物は、多くの医薬品や農薬に存在する、新規のヘテロ環構造を作成するための合成経路に使用できます。
作用機序
Target of Action
It is known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
It is known that azetidine derivatives interact with their targets to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
The synthesis of azetidine derivatives involves the dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities .
Action Environment
It is known that the compound is a stable compound, but it has flammability under open fire .
生化学分析
Biochemical Properties
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with tubulin, a protein that is crucial for cell division and structural integrity . The compound’s interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation. Additionally, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic reactions .
Cellular Effects
The effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibits antiproliferative activity by arresting the cell cycle in the G2/M phase and inducing apoptosis . This effect is mediated through the disruption of microtubule dynamics, which is essential for cell division. Furthermore, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and destabilizing microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity.
Transport and Distribution
The transport and distribution of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole can be efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is critical for optimizing its therapeutic potential .
特性
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQFYWVPSAQEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


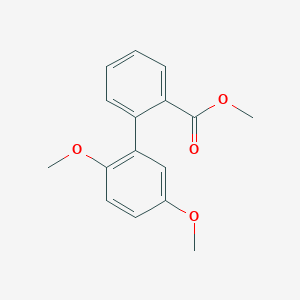
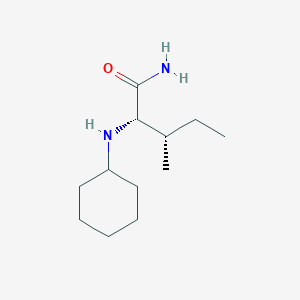
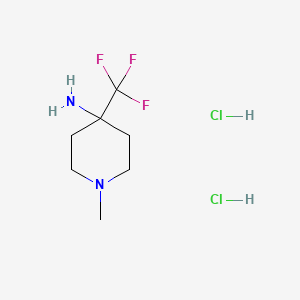
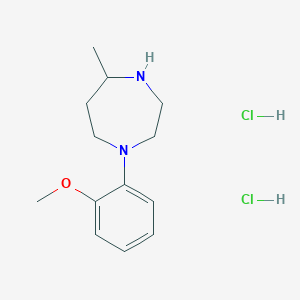
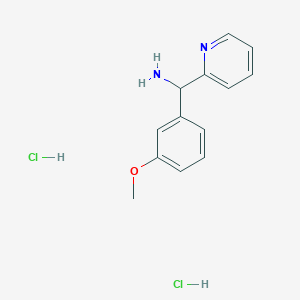

![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
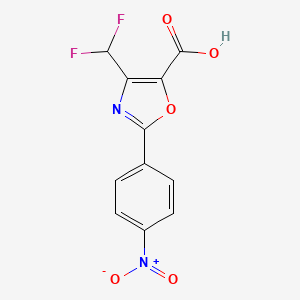
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
